molecular formula C24H20As2S B14742322 Tetraphenyldiarsathiane CAS No. 3134-95-0

Tetraphenyldiarsathiane

Cat. No.: B14742322
CAS No.: 3134-95-0
M. Wt: 490.3 g/mol
InChI Key: TXHGKCUIHSEWCE-UHFFFAOYSA-N
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Description

Tetraphenyldiarsathiane is an organoarsenic compound featuring a six-membered ring system with two arsenic atoms and one sulfur atom (arsathiane core), substituted by four phenyl groups.

Properties

CAS No.

3134-95-0

Molecular Formula

C24H20As2S

Molecular Weight

490.3 g/mol

IUPAC Name

diphenylarsanylsulfanyl(diphenyl)arsane

InChI

InChI=1S/C24H20As2S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

TXHGKCUIHSEWCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)S[As](C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenyldiarsathiane can be synthesized through a series of organometallic reactions. One common method involves the reaction of diphenylarsine chloride with sodium sulfide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as a crystalline solid.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tetraphenyldiarsathiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler arsenic-containing compounds.

    Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Tetraphenyldiarsathiane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.

    Biology: The compound’s unique properties make it a subject of study in biochemical research.

    Industry: It is used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which Tetraphenyldiarsathiane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, altering their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • Its aromatic ring and electron-withdrawing carbonyl groups contrast with the arsenic-sulfur backbone of Tetraphenyldiarsathiane. Cyclopentadienones are often used as ligands or dienes in Diels-Alder reactions, whereas diarsathianes may exhibit stronger Lewis acidity due to arsenic’s electron-deficient nature .
  • Phosphazenes (): Phosphazenes (PN-based polymers) differ in their inorganic backbone but share similarities in substitution patterns (e.g., spirocyclic or dispiro derivatives). Phosphazenes are valued for thermal stability and flexibility, while arsenic-sulfur systems may prioritize redox activity or heavy-metal coordination .

Physical and Chemical Properties

No direct data for this compound is available. By comparison:

  • Tetrahydrothiophene () : A sulfur heterocycle with a boiling point of 119–121°C (NIST data). Diarsathianes likely have higher molecular weights and melting points due to phenyl and arsenic substituents.
  • Tetraphenylcyclopentadienone (): Melts at 220–225°C, suggesting that this compound’s bulkier arsenic-sulfur core might lower thermal stability .

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